(4-Phenoxyphenyl)methanethiol

Description

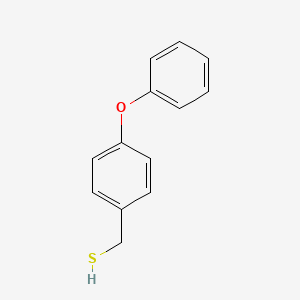

(4-Phenoxyphenyl)methanethiol is an organosulfur compound characterized by a methanethiol (-CH2SH) group attached to a 4-phenoxyphenyl moiety. Arylthiols like this compound are typically used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to form disulfide bonds .

Properties

Molecular Formula |

C13H12OS |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

(4-phenoxyphenyl)methanethiol |

InChI |

InChI=1S/C13H12OS/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-9,15H,10H2 |

InChI Key |

RRKYCOIMYWGAMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxyphenyl)methanethiol typically involves the nucleophilic substitution reaction of a suitable precursor. One common method is the reaction of 4-phenoxybenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{NaSH} \rightarrow \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{SH} + \text{NaCl} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group (-SH) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Key Findings :

-

Hydrogen peroxide selectively oxidizes the thiol to sulfoxide without over-oxidation to sulfone .

-

Disulfide formation is favored under alkaline conditions via radical-mediated coupling .

Nucleophilic Substitution

The methanethiol group participates in alkylation and arylation reactions:

Mechanistic Insight :

-

Alkylation proceeds via S<sub>N</sub>2 pathway in polar aprotic solvents .

-

Copper-catalyzed arylation exploits the nucleophilicity of the thiolate anion .

Radical Reactions

The phenoxy group stabilizes radicals, enabling unique transformations:

Experimental Data :

Cyclization and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Thiazepine formation | 2-Aminobenzenethiol | Dihydrobenzo[b] thiazepine | 68% | |

| Thiadiazole synthesis | CS<sub>2</sub>, KOH | 1,3,4-Thiadiazole derivatives | 74% |

Synthetic Utility :

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Reactivity with H<sub>2</sub>O<sub>2</sub> | Radical Stability | Catalytic Efficiency |

|---|---|---|---|

| (4-Phenoxyphenyl)methanethiol | High (sulfoxide formation) | Moderate | Excellent |

| Benzylthiol | Low (disulfide preferred) | Poor | Low |

| 4-Methoxyphenylthiol | Moderate | High | Good |

Scientific Research Applications

(4-Phenoxyphenyl)methanethiol has applications in scientific research, specifically in chemistry, biology, and industry.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules, enabling exploration of new chemical reactions and mechanisms. Its thiol group is useful in forming covalent bonds with cysteine residues in proteins and studying enzyme inhibition and protein interactions. It is also used to produce specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of This compound typically involves reacting 4-phenoxybenzyl chloride with sodium hydrosulfide. This reaction is performed in an organic solvent, such as dimethylformamide or tetrahydrofuran, under reflux conditions, followed by purification through recrystallization or column chromatography. Industrial production may use continuous flow processes and optimized reaction conditions to enhance yield and efficiency.

Potential Reactions

This compound can undergo several major reactions:

- Oxidation: Forms sulfoxides and sulfones.

- Reduction: Converts to thiol and disulfide compounds.

- Substitution: Forms various substituted phenyl derivatives.

Use as growth promoters

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogs

(2-Fluorophenyl)methanethiol

- Structure: Features a fluorine substituent on the aromatic ring instead of a phenoxy group.

- Synthesis: Likely synthesized via nucleophilic substitution of a fluorophenyl halide with a thiol group, analogous to methanethiol production from methanol and H2S under catalytic conditions .

- Reactivity: The electron-withdrawing fluorine substituent may enhance acidity of the -SH group compared to the electron-donating phenoxy group in (4-Phenoxyphenyl)methanethiol, affecting nucleophilicity and disulfide formation .

Phenylmethanethiol (Thiophenol Analog)

- Structure: Simpler aromatic thiol lacking the phenoxy substituent.

- Applications: Widely used in polymer crosslinking and catalysis. The phenoxy group in this compound likely improves solubility in non-polar solvents and alters steric effects in reactions .

Functional Analogs

Methanethiol (CH3SH)

- Structure : Simplest thiol with a methyl group.

- Synthesis: Produced catalytically from methanol and H2S at 380°C using K2MoSO4/SiO2 .

- Biological Impact : Inhibits microbial growth (e.g., Methylacidiphilum fumariolicum SolV) by prolonging lag phases and reducing growth rates (μ = 0.043 h⁻¹ vs. 0.060 h⁻¹ in controls) .

- Detection: Sensitive to metal oxide sensors at 20–100 ppb but interfered by ethanol .

Dimethyl Sulfide (DMS) and Dimethyl Disulfide (DMDS)

- Formation: Methanethiol is a precursor to DMS via enzymatic methylation (using S-adenosylmethionine) or chemical disproportionation .

- Odor Profiles : Methanethiol has a "rotten cabbage" odor, while DMS is described as "sulfurous" .

Physicochemical and Industrial Properties

Stability and Reactivity

- Cluster Formation: Methanethiol forms stable dimers and trimers via S–H–S hydrogen bonding (interaction energy: −4.54 kJ/mol for dimers) . Arylthiols like this compound likely exhibit weaker clustering due to steric hindrance from aromatic groups.

- Oxidation : Methanethiol oxidizes to DMDS/DMTS, while arylthiols form aryl disulfides, critical in redox biochemistry .

Biological Activity

(4-Phenoxyphenyl)methanethiol, a compound with the molecular formula CHOS, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The unique structure of this compound features a thiol (-SH) group attached to a phenoxyphenyl moiety. This configuration allows the compound to engage in various chemical reactions, making it a versatile building block in organic synthesis.

Key Characteristics

| Property | Description |

|---|---|

| Molecular Formula | CHOS |

| Functional Groups | Thiol, Phenoxy |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying cysteine residues.

- Antioxidant Activity : It can participate in redox reactions, potentially reducing oxidative stress within cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Properties

Studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Effects

The compound has demonstrated potential antioxidant properties, which could be beneficial in preventing oxidative damage in biological systems. This effect is particularly relevant in contexts such as aging and neurodegenerative diseases.

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, showcasing its potential as a therapeutic agent .

Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed significant antimicrobial effects, suggesting its utility in developing new antimicrobial agents .

Comparison with Similar Compounds

This compound can be compared to other thiols and phenolic compounds to highlight its unique properties.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)methanethiol | Thiol with methoxy group | Moderate antimicrobial activity |

| (3-Phenoxyphenyl)methanethiol | Thiol with phenoxy group | Similar reactivity but different efficacy |

| Methanethiol | Simple thiol | Lower biological activity |

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research:

Q & A

Q. What are the primary synthetic routes for (4-Phenoxyphenyl)methanethiol, and how do catalyst acid-base properties influence product selectivity?

The synthesis of methanethiol derivatives like this compound typically involves catalytic thiolation reactions. Industrially, methanol and hydrogen sulfide are reacted over catalysts such as K₂WO₄/alumina. The acid-base properties of the catalyst are critical:

- Lewis acid sites promote methanol conversion but reduce methanethiol selectivity by favoring dimethyl sulfide (DMS) formation.

- Basic promoters (e.g., alkali metals) enhance methanethiol selectivity by suppressing DMS pathways .

Methodological Tip: Optimize catalyst composition via impregnation techniques to balance acid-base sites. Use temperature-programmed desorption (TPD) to characterize acidity and basicity.

Q. How can methanethiol derivatives be detected and quantified in anaerobic microbial systems?

Methanethiol is a stress biomarker in methanogenic cultures. Detection methods include:

- Gas chromatography (GC) with sulfur-specific detectors (e.g., flame photometric detector) for headspace analysis .

- Aqueous phase analysis via derivatization (e.g., with monobromobimane) followed by HPLC-fluorescence detection.

Methodological Tip: Monitor methanethiol spikes during toxicant exposure (e.g., chloroform) as an indicator of microbial stress .

Advanced Research Questions

Q. What role does this compound play in atmospheric sulfur cycling, and how can its climate impacts be modeled?

Methanethiol derivatives contribute to sulfur aerosol formation, enhancing cloud albedo and climate cooling. Key steps for modeling:

- Global concentration mapping : Use GC-MS or cavity ring-down spectroscopy (CRDS) to measure oceanic emissions .

- Atmospheric modeling : Incorporate methanethiol oxidation pathways (e.g., reaction with OH radicals) into climate models. Methanethiol extends the atmospheric lifetime of dimethyl sulfide (DMS), amplifying its cooling effect .

Methodological Tip: Combine satellite data (e.g., sulfur dioxide retrievals) with chemical transport models to refine global sulfur budgets.

Q. How do structural modifications of this compound affect its interactions with biological systems?

Modifications to the phenyl or thiol groups alter bioavailability and toxicity:

- Hydrophobic substituents (e.g., phenoxy groups) enhance membrane permeability but may increase bioaccumulation risks.

- Thiol reactivity : The -SH group participates in redox reactions, potentially disrupting microbial electron transport chains .

Methodological Tip: Perform structure-activity relationship (SAR) studies using microbial inhibition assays (e.g., IC₅₀ determination) and DFT calculations to predict reactivity .

Q. What mechanisms underlie methanethiol production in extremophilic archaea, and how do these pathways inform prebiotic chemistry?

In archaea like Ferroplasma acidarmanus, methanethiol is produced via:

- Methionine γ-lyase activity : Cleaves methionine to methanethiol, ammonia, and α-ketobutyrate.

- Cysteine methylation : Thiol methyltransferases convert H₂S to methanethiol using methyl donors .

Prebiotic Relevance: Hydrothermal vent environments rich in H₂ and CH₄ may have facilitated methanethiol synthesis, serving as a precursor for early sulfur-dependent metabolic pathways .

Methodological Tip: Use isotopic labeling (e.g., ¹³C-methionine) to trace methanethiol biosynthesis in simulated vent conditions.

Experimental Design & Data Analysis

Q. How can conflicting data on catalyst performance in methanethiol synthesis be resolved?

Discrepancies often arise from differences in:

- Catalyst pretreatment : Calcination temperature alters alumina’s surface acidity.

- Reactor configuration : Fixed-bed vs. fluidized-bed reactors impact mass transfer and selectivity .

Methodological Tip: Standardize testing protocols (e.g., WHSV, H₂S:MeOH ratio) and employ in-situ spectroscopy (DRIFTS) to monitor surface intermediates.

Q. What advanced computational methods are suitable for studying methanethiol cluster conformations?

- Basis set selection : Use augmented basis sets (e.g., aug-cc-pVTZ) to capture dispersion forces in non-covalent interactions.

- Conformational sampling : Apply genetic algorithms or molecular dynamics to identify global minima in dimer/trimer clusters .

Validation Tip: Cross-reference computational results with rotational spectroscopy data (e.g., dipole moment measurements) .

Future Research Directions

- Biocatalytic synthesis : Engineer methioninases for enantioselective methanethiol production .

- Environmental impact assessment : Study long-term ecotoxicity and biodegradability in aquatic systems .

- Prebiotic chemistry experiments : Simulate hydrothermal vent conditions to probe methanethiol’s role in proto-metabolic networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.